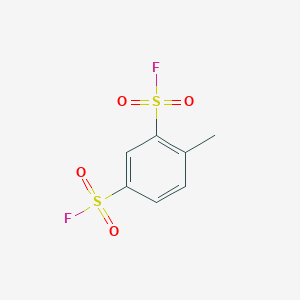

Toluene-2,4-disulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-disulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRAPUJTQNBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772698 | |

| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-55-4 | |

| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Arylsulfonyl Fluorides for Drug Discovery: A Focus on Toluene-2,4-disulfonyl fluoride and its Analogs

Introduction: Navigating the Landscape of Sulfonyl Fluorides

This guide addresses the properties and applications of Toluene-2,4-disulfonyl fluoride (CAS 453-55-4). It is important to note that while this specific difluorinated toluene derivative is of interest, detailed experimental data for it is sparse in peer-reviewed literature and commercial databases. However, the core functional group, the arylsulfonyl fluoride, is a cornerstone of modern chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has made it an indispensable tool for researchers.[1][2][3][4]

Therefore, to provide a comprehensive and technically robust resource, this whitepaper will focus on the well-characterized and widely used structural analog, p-Toluenesulfonyl fluoride (p-TsF, CAS 455-16-3) , as a representative model for the arylsulfonyl fluoride class. The principles of synthesis, reactivity, and application discussed herein are directly translatable to Toluene-2,4-disulfonyl fluoride and other multi-substituted analogs, offering researchers a solid foundation for their work with this powerful class of reagents. We will delve into the physicochemical properties, core reactivity, synthetic methodologies, and critical applications that make these molecules vital for developing next-generation therapeutics.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use. The arylsulfonyl fluoride moiety is characterized by the strong, covalent S-F bond, which imparts considerable stability compared to its sulfonyl chloride or bromide counterparts.[2] This stability allows for greater functional group tolerance in complex syntheses and safer handling.

Quantitative Data Summary

The properties of p-Toluenesulfonyl fluoride (p-TsF) are summarized below, serving as a reliable reference point for the broader class of toluene-based sulfonyl fluorides.

| Property | Value | Source |

| CAS Number | 455-16-3 | [5] |

| Molecular Formula | C₇H₇FO₂S | [5] |

| Molecular Weight | 174.19 g/mol | |

| Appearance | White to cream crystalline solid or powder | [5] |

| Melting Point | 41-42 °C (lit.) | [6] |

| Boiling Point | 112 °C at 16 mmHg (lit.) | [6] |

| Flash Point | 106 °C (222.8 °F) - closed cup | |

| InChI Key | IZZYABADQVQHLC-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization (¹H, ¹³C, ¹⁹F NMR)

Spectroscopic analysis is critical for confirming the identity and purity of sulfonyl fluorides. For a molecule like Toluene-2,4-disulfonyl fluoride, one would expect a complex aromatic region in the ¹H NMR spectrum due to the asymmetric substitution. Using p-TsF as our model, the expected NMR signals in a solvent like CDCl₃ are:

-

¹H NMR: A characteristic singlet for the methyl (CH₃) protons typically appears around 2.4 ppm. The aromatic protons present as two distinct doublets in the 7.3-7.9 ppm range, typical of a para-substituted benzene ring.[7]

-

¹³C NMR: The methyl carbon signal is observed around 21 ppm. The aromatic carbons show four distinct signals, with the carbon attached to the sulfonyl group being the most downfield.[8][9]

-

¹⁹F NMR: A singlet is observed for the fluorine atom. The chemical shift is a key diagnostic feature for the sulfonyl fluoride group.[10]

For Toluene-2,4-disulfonyl fluoride, the ¹H NMR would show three distinct aromatic proton signals and one methyl signal. The ¹⁹F NMR would likely display two distinct signals if the electronic environments of the two -SO₂F groups are sufficiently different, or one if they are coincidental.

PART 2: Synthesis and Core Reactivity

The utility of arylsulfonyl fluorides is underpinned by their accessible synthesis and predictable, powerful reactivity.

Synthetic Methodologies

The most common and robust method for preparing arylsulfonyl fluorides is through halide exchange from the corresponding arylsulfonyl chlorides, which are often commercially available and inexpensive.[2][11] This transformation is typically achieved using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂).[11]

This protocol describes a standard procedure for converting p-toluenesulfonyl chloride to p-toluenesulfonyl fluoride. The causality behind using a phase-transfer catalyst (like 18-crown-6) or a biphasic system is to improve the solubility and reactivity of the fluoride salt in the organic solvent.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonyl chloride (1.0 equiv).

-

Solvent and Fluoride Source: Add a suitable solvent such as acetonitrile or a water/acetone biphasic mixture.[11] Add an excess of potassium fluoride (e.g., 2-3 equiv).

-

Catalysis (Optional but Recommended): If using a non-polar solvent, add a catalytic amount of 18-crown-6 ether (e.g., 0.1 equiv) to enhance the nucleophilicity of the fluoride ion.[2]

-

Reaction: Heat the mixture to reflux (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure arylsulfonyl fluoride.

Pillars of Reactivity

The reactivity of the S-F bond is the key to the utility of arylsulfonyl fluorides. While stable in bulk, this bond can be activated to react with nucleophiles, particularly within the constrained environment of a protein binding site.

-

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Popularized by Sharpless and coworkers, SuFEx is a powerful click chemistry reaction involving the reaction of a sulfonyl fluoride with a silyl-protected nucleophile (like a phenol or amine) to form a stable sulfonate or sulfonamide linkage.[2][4] This reaction is highly efficient and has a broad scope, making it invaluable for materials science and bioconjugation.

-

Covalent Protein Modification: In drug discovery, arylsulfonyl fluorides are prized as "warheads" for targeted covalent inhibitors.[12] They exhibit remarkable selectivity for nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine.[1] The rationale for their effectiveness is that the sulfonyl fluoride is relatively inert in the aqueous environment of the bloodstream but becomes a potent electrophile when a specific protein binding event brings it into close proximity with a nucleophilic residue, which then attacks the sulfur atom, displacing the fluoride ion.[12]

-

Deoxyfluorination: Certain activated sulfonyl fluorides, in combination with a base, can serve as reagents for the deoxyfluorination of alcohols, converting a C-OH bond to a C-F bond.[13][14] This provides an alternative to more hazardous fluorinating agents.

PART 3: Applications in Drug Development

The unique reactivity profile of arylsulfonyl fluorides makes them exceptionally well-suited for modern drug discovery campaigns.

-

Targeted Covalent Inhibitors (TCIs): The ability to form a permanent covalent bond with a target protein offers significant pharmacological advantages, including prolonged duration of action and increased potency. Sulfonyl fluorides are ideal for this purpose because their stability minimizes off-target reactions, while their latent reactivity ensures modification only occurs at the intended site.[1][12]

-

Chemical Probes and Activity-Based Protein Profiling (ABPP): Sulfonyl fluorides are frequently incorporated into chemical probes to identify and characterize enzyme function. In ABPP, a sulfonyl fluoride probe is used to covalently label active enzymes in a complex biological sample, allowing for their subsequent identification and quantification by techniques like mass spectrometry. This is a powerful method for understanding disease states and identifying new drug targets.[2]

PART 4: Safety and Handling

As a Senior Application Scientist, I must emphasize that scientific advancement cannot come at the expense of safety. Arylsulfonyl fluorides are corrosive and hazardous materials that demand respect and proper handling.[15]

Mandatory Safety Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[16] Ensure that an eyewash station and safety shower are immediately accessible.[17]

-

Ventilation: All manipulations of solid or dissolved sulfonyl fluorides must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Incompatible Materials: Avoid contact with water, as many related sulfonyl halides and chlorides react violently.[18] Keep away from strong bases and strong oxidizing agents, as these can promote decomposition or unwanted reactions.[15][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[19] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow hydrolysis from atmospheric moisture.[19]

-

Spill & Disposal: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[16] All waste must be disposed of according to institutional and local regulations.[15]

Conclusion

Toluene-2,4-disulfonyl fluoride and its arylsulfonyl fluoride relatives represent a class of reagents with profound impact. Their journey from niche chemical curiosities to central players in SuFEx click chemistry and covalent drug design is a testament to their robust and versatile nature. For researchers in drug development, mastering the synthesis, handling, and application of these compounds is not just an asset—it is essential for innovating at the frontier of chemical biology and medicine.

References

-

Material Safety Data Sheet alpha-Toluenesulfonyl fluoride, 99%. (2009, July 20). West Liberty University. Retrieved from [Link]

-

Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. (n.d.). American Chemical Society. Retrieved from [Link]

-

Doyle, A. G., et al. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Retrieved from [Link]

-

Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI. Retrieved from [Link]

-

Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (n.d.). ChemRxiv. Retrieved from [Link]

-

Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral. Retrieved from [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, October 10). PubMed. Retrieved from [Link]

-

Applications of sulfonyl fluorides Examples of biologically active... (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfonyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

p-Toluenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022, December 6). RSC Publishing. Retrieved from [Link]

-

TOLUENE-2,4-DISULFONAMIDE. (n.d.). gsrs. Retrieved from [Link]

-

NMR Solvent Data Chart. (n.d.). CK Gas. Retrieved from [Link]

Sources

- 1. Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L12204.14 [thermofisher.com]

- 6. P-TOLUENESULFONYL FLUORIDE | 455-16-3 [chemicalbook.com]

- 7. Toluene(108-88-3) 1H NMR [m.chemicalbook.com]

- 8. ckgas.com [ckgas.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 17. westliberty.edu [westliberty.edu]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

The Rise of a New Workhorse in Material Science: A Technical Guide to Difunctional Sulfonyl Fluorides

Foreword: Beyond the Click — A New Era of Polymer Construction

For decades, the synthesis of high-performance polymers has been a cornerstone of material science, driving innovations across countless industries. However, the quest for more robust, versatile, and efficiently synthesized materials is perpetual. The advent of "click chemistry" revolutionized this field by introducing reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. Within this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a particularly powerful tool, and at its heart lies the difunctional sulfonyl fluoride moiety.[1][2] This guide provides an in-depth exploration of the applications of difunctional sulfonyl fluorides in material science, offering both foundational knowledge and practical insights for researchers at the forefront of polymer innovation. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower scientists to harness the full potential of this remarkable chemical entity.

The SuFEx Reaction: A Paradigm of Efficiency and Control

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and co-workers in 2014, is a cornerstone of modern click chemistry.[1][3] It leverages the unique reactivity of the sulfonyl fluoride (-SO₂F) group, which, despite its thermodynamic stability, can be activated to react with a variety of nucleophiles, most notably silyl ethers and amines, to form highly stable sulfate/sulfonate and sulfonamide linkages, respectively.[2][4]

The power of SuFEx lies in its near-perfect fidelity. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are resistant to reduction and hydrolysis, ensuring that the desired substitution reaction proceeds with minimal side products.[2][4] This "on-demand" reactivity, often triggered by a catalyst, provides exceptional control over polymerization processes.

Core Principles of SuFEx Chemistry

The fundamental SuFEx reaction involves the exchange of a fluoride ion from a sulfur(VI) center with a nucleophile. Difunctional sulfonyl fluorides, possessing two -SO₂F groups, act as versatile building blocks (monomers) for the construction of long-chain polymers.

Diagram 1: The Core SuFEx Polymerization Concept

This diagram illustrates the fundamental principle of step-growth polymerization using difunctional sulfonyl fluorides (AA-type monomer) and a difunctional nucleophile (BB-type monomer), such as a bis(silyl ether).

Caption: Basic scheme of SuFEx step-growth polymerization.

Crafting Novel Polymers with Difunctional Sulfonyl Fluorides

The true utility of difunctional sulfonyl fluorides is demonstrated in their ability to create a diverse array of polymers with tailored properties. By judiciously selecting the difunctional sulfonyl fluoride and the co-monomer, materials with remarkable thermal stability, hydrolytic resistance, and specific functionalities can be synthesized.

Polysulfonates and Polysulfates: Engineering Thermoplastics

Polysulfonates and polysulfates are emerging as high-performance engineering thermoplastics with properties that can rival traditional polycarbonates.[5] Their synthesis via SuFEx chemistry offers a significant advantage over older methods that relied on less stable sulfonyl chlorides.[6]

A common and highly effective strategy involves the polycondensation of a bis(alkylsulfonyl fluoride) with a bis(silyl ether) of a bisphenol.[7][8][9] The choice of the bisphenol allows for the introduction of various functionalities into the polymer backbone, thereby tuning the material's properties.

Experimental Protocol: Synthesis of a Polysulfonate via SuFEx Polycondensation

Objective: To synthesize a polysulfonate from a bis(alkylsulfonyl fluoride) and a bis(silyl ether) of a bisphenol.

Materials:

-

Bis(alkylsulfonyl fluoride) (AA monomer)

-

Bis(tert-butyldimethylsilyl) ether of a bisphenol (BB monomer)

-

[Ph₃P=N-PPh₃]⁺[HF₂]⁻ (Bifluoride salt catalyst)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bis(alkylsulfonyl fluoride) (1.0 eq) and the bis(silyl ether) (1.0 eq) in anhydrous DMF.

-

Add the bifluoride salt catalyst (1-2 mol%).

-

Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

The reaction is typically complete within 10 minutes to 1 hour, indicated by a significant increase in viscosity.[7][8]

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents hydrolysis of the silyl ether monomers and any potential side reactions with atmospheric moisture.

-

Anhydrous Solvent: Crucial for preventing premature desilylation of the monomers and ensuring the efficiency of the SuFEx reaction.

-

Bifluoride Salt Catalyst: This catalyst has proven to be highly efficient in promoting the SuFEx reaction between sulfonyl fluorides and silyl ethers, leading to rapid polymerization at low catalyst loadings.[7]

Data Presentation: Representative Properties of SuFEx-Derived Polysulfonates

| Monomer Combination | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% loss, °C) |

| ESF-diamine adduct + Bisphenol A silyl ether | 45.3 | 1.6 | 155 | 350 |

| ESF-aniline adduct + Bisphenol F silyl ether | 52.1 | 1.7 | 172 | 365 |

Note: These are representative values and can vary based on specific monomer structures and reaction conditions.

Polysulfamides: Analogs of Polyureas with Enhanced Stability

Polysulfamides, the -SO₂- analogs of polyureas, are a fascinating class of polymers with potential applications stemming from their hydrogen-bonding capabilities.[10] The synthesis of high molecular weight polysulfamides has historically been challenging. However, SuFEx chemistry provides a robust route to these materials through the reaction of bis(sulfamoyl fluorides) with diamines.[10]

Diagram 2: Synthesis of Polysulfamides via SuFEx

This workflow illustrates the synthesis of polysulfamides from diamines and a sulfuryl fluoride source, proceeding through a bis(sulfamoyl fluoride) intermediate.

Caption: Pathway to polysulfamide synthesis using SuFEx chemistry.

Expanding the Toolkit: Post-Polymerization Modification and Cross-Linking

A significant advantage of polymers derived from difunctional sulfonyl fluorides, particularly those synthesized from multidimensional hubs like thionyl tetrafluoride (SOF₄), is the potential for post-polymerization modification.[3][11] These polymers can contain residual SuFEx-able S-F bonds along the backbone, which can be precisely functionalized with other nucleophiles to introduce new properties or to create cross-linked networks.[3][12]

Post-Polymerization Modification

The ability to modify a polymer after its initial synthesis opens up a vast design space for new materials. For instance, a linear polymer can be decorated with side chains that impart hydrophilicity, biocompatibility, or reactive handles for further chemistry.

Experimental Protocol: Post-Polymerization Modification of a SuFExable Polymer

Objective: To functionalize the backbone of a polymer containing residual S-F bonds.

Materials:

-

SuFExable polymer (e.g., derived from SOF₄)

-

Phenol or amine nucleophile

-

2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) catalyst

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the SuFExable polymer in the anhydrous solvent under an inert atmosphere.

-

Add the phenol or amine nucleophile (slight excess).

-

Add the BEMP catalyst.

-

Stir the reaction at room temperature and monitor the disappearance of the S-F bond signal by ¹⁹F NMR spectroscopy.

-

Once the reaction is complete, precipitate the functionalized polymer in a non-solvent.

-

Collect, wash, and dry the modified polymer.

Causality Behind Experimental Choices:

-

BEMP Catalyst: BEMP is a strong, non-nucleophilic base that has been shown to be effective in catalyzing the SuFEx reaction of the less reactive S-F bonds on the polymer backbone.[3]

Cross-Linking for Enhanced Material Properties

Difunctional sulfonyl fluorides can also be employed as cross-linking agents for pre-existing polymers containing nucleophilic groups. This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. This is particularly relevant in the development of durable coatings, hydrogels, and elastomers.[13][14] For instance, difunctional sulfonyl fluorides can be used to cross-link polymers with pendant hydroxyl or amine groups.[15]

Applications in Advanced Materials

The versatility of difunctional sulfonyl fluorides and the SuFEx reaction is paving the way for their use in a variety of advanced material applications.

-

Biomaterials and Hydrogels: The biocompatibility of the sulfonamide linkage and the mild reaction conditions of SuFEx make it an attractive method for creating hydrogels for drug delivery and tissue engineering.[16][17][18] Difunctional sulfonyl fluorides can be used to cross-link biopolymers like chitosan.[16][18]

-

High-Performance Coatings: The hydrolytic and thermal stability of polysulfonates and polysulfates makes them excellent candidates for protective coatings.[5]

-

Membranes for Separations: The ability to precisely control the polymer structure allows for the design of membranes with specific transport properties for gas separation or water purification.

-

Advanced Elastomers: Cross-linked networks based on SuFEx chemistry can lead to the development of highly durable and chemically resistant elastomers.

Future Outlook: The Expanding Horizon of SuFEx Chemistry

The field of SuFEx chemistry and the application of difunctional sulfonyl fluorides are still in a phase of rapid expansion. The development of new catalysts and monomers will undoubtedly lead to the creation of materials with unprecedented properties. The inherent orthogonality of the SuFEx reaction with other click chemistries opens up possibilities for the synthesis of highly complex and functional polymer architectures. As our understanding of the structure-property relationships in these novel polymers grows, so too will their impact on material science and beyond.

References

-

Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. Available at: [Link]

-

SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride - PMC. Available at: [Link]

-

Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers | ACS Polymers Au - ACS Publications. Available at: [Link]

-

SuFEx click chemistry for polymer synthesis a, Connective SuFEx hubs... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed. Available at: [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. Available at: [Link]

-

Making Polymer Chemistry 'Click' - Molecular Foundry. Available at: [Link]

- Applications of SuFEx Click Chemistry in Polymer Science - Books.

-

Advances in sulfur fluoride exchange for chemical biology - ChemRxiv. Available at: [Link]

-

Sulfur Fluoride Exchange (SuFEx) - Monash University. Available at: [Link]

-

SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - PMC. Available at: [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

-

SuFEx-Based Synthesis of Polysulfates - PMC. Available at: [Link]

-

SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - OSTI. Available at: [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides - MDPI. Available at: [Link]

-

One-pot synthesis of polysulfonate by a cascading sulfur(vi) fluorine exchange (SuFEx) reaction and cyanosilylation of aldehyde - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS. Available at: [Link]

-

SuFEx‐Based Polysulfonate Formation from Ethenesulfonyl Fluoride‐Amine Adducts | Request PDF - ResearchGate. Available at: [Link]

-

"Monomeric and Polymeric Fluoroalkyl Sulfonyl Fluorides, Sulfonate Salt" by Nicolas Noel Hamel - PDXScholar. Available at: [Link]

-

(PDF) Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - ResearchGate. Available at: [Link]

-

The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC - NIH. Available at: [Link]

-

The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - ACS Publications. Available at: [Link]

-

Crosslinked terpolymers Based on Vinylidene fluoride, perfluoro- 3,6-dioxa-4-methyl-7-octene sulfonyl fluoride, and cure site monomers for membranes in PEMFC applications. - ResearchGate. Available at: [Link]

-

SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride (SOF4) - Semantic Scholar. Available at: [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - MDPI. Available at: [Link]

-

SuFExable polymers with helical structures derived from thionyl tetrafluoride - Wageningen University & Research. Available at: [Link]

-

Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC. Available at: [Link]

-

Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - PubMed. Available at: [Link]

-

Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 5. Making Polymer Chemistry ‘Click’ [foundry.lbl.gov]

- 6. SuFEx-Based Synthesis of Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. research.wur.nl [research.wur.nl]

- 13. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery | MDPI [mdpi.com]

- 18. Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Novel Sulfur-Fluoride Exchange (SuFEx) Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of click chemistry revolutionized how scientists approach molecular assembly, prioritizing reactions that are modular, high-yielding, and biocompatible. Emerging from this philosophy, Sulfur-Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless and his team in 2014, represents the next tectonic shift in this field.[1][2][3][4] SuFEx leverages the unique latent reactivity of the sulfur (VI)-fluoride (S-F) bond—a functional group of exceptional stability that can be triggered to react with high specificity under mild conditions.[3][5][6] This duality makes SuFEx an almost perfect reaction for applications where stability in complex biological environments is paramount, yet a robust covalent linkage is the desired endpoint. This guide provides an in-depth technical exploration of SuFEx linkers, from their fundamental mechanistic principles to their cutting-edge applications in bioconjugation, antibody-drug conjugates (ADCs), and beyond, offering field-proven insights for their practical implementation.

The Genesis and Significance of SuFEx Chemistry

Click chemistry is a strategy focused on rapid, reliable, and modular synthesis.[5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the first "perfect" click reaction, but the search for new transformations with similar ideality continued.[1][2] SuFEx was born from the realization that the high-valent S-F bond, long considered nearly inert, could be "unleashed" to react with nucleophiles predictably and efficiently.[1][5]

The core of SuFEx lies in the remarkable properties of the S-F bond. With a bond dissociation energy of approximately 90 kcal/mol, it is significantly stronger than the S-Cl bond (~46 kcal/mol), rendering it highly resistant to hydrolysis, oxidation, and reduction.[7] This inherent stability is crucial for biological applications, as SuFEx-containing molecules can navigate the reductive and nucleophile-rich intracellular environment without premature degradation.[5][7] However, this kinetic stability can be overcome under specific catalytic conditions, allowing the sulfur center to act as a powerful electrophile for forming stable sulfonamide, sulfate, or sulfonate linkages.[2][5][8] This controllable reactivity profile makes SuFEx a powerful tool for forging connections between diverse molecular entities.[3]

Core Principles: The SuFEx Reaction Mechanism

The SuFEx reaction is fundamentally a nucleophilic substitution at a hexavalent sulfur center. A nucleophile (Nu-H), typically a phenol, amine, or thiol, attacks the electrophilic sulfur atom of a SuFEx hub (e.g., an aryl-SO₂F), displacing a fluoride ion.

The key to "activating" the otherwise stable S-F bond is the facilitation of fluoride's departure as a leaving group.[2] This is typically achieved through:

-

Base Catalysis: Sterically hindered organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) can deprotonate the incoming nucleophile, increasing its reactivity.[8][9]

-

Fluoride Sequestration: The reaction is often driven forward by the presence of silicon-based additives (e.g., R₃Si-ethers or hexamethyldisilazane, HMDS).[2][8] These additives act as fluoride scavengers, forming highly stable Si-F bonds and preventing the back-reaction of the fluoride anion.[8] Protons can also stabilize the leaving fluoride ion, forming the bifluoride ion ([F-H-F]⁻), which further suppresses its nucleophilicity.[7][10]

The result is a near-perfect transformation that proceeds rapidly under mild conditions, is environmentally friendly, and generates minimal byproducts.[1][8]

Caption: Generalized SuFEx Reaction Mechanism.

The SuFEx Toolbox: Linker Design and Synthesis

A key strength of SuFEx is its modularity. A diverse array of "SuFExable" hubs can be synthesized and used to connect different molecular fragments.[3][4]

Common SuFEx Hubs:

-

Aryl Sulfonyl Fluorides (Ar-SO₂F): The most common SuFEx electrophiles, offering a balance of stability and reactivity.

-

Aryl Fluorosulfates (Ar-O-SO₂F): Readily synthesized from phenols and sulfuryl fluoride (SO₂F₂), these are excellent for linking phenolic drugs or tyrosine residues.[11][12]

-

Ethenesulfonyl Fluoride (ESF): A versatile connector that can introduce the -SO₂F group onto nucleophiles.[6][11]

-

Iminosulfur Oxydifluorides (RN=S(O)F₂): These three-dimensional hubs, derived from thionyl tetrafluoride (SOF₄), allow for the creation of branched or multi-functional conjugates.[3][13][14]

Representative Protocol: Synthesis of a Heterobifunctional SuFEx Linker

This protocol describes the synthesis of N-succinimidyl-4-(fluorosulfonyl)benzoate (NHSF), a heterobifunctional linker used for "plant-and-cast" protein cross-linking.[15] One end (NHS ester) rapidly reacts with lysine residues, "planting" the linker, while the other end (-SO₂F) is "cast" to react with nearby nucleophilic residues in a proximity-enhanced manner.[15]

Materials:

-

4-(Fluorosulfonyl)benzoic acid

-

N-Hydroxysulfosuccinimide

-

Dicyclohexylcarbodiimide (DCC)

-

Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Reaction Setup: In a dry flask under an inert nitrogen atmosphere, dissolve 4-(fluorosulfonyl)benzoic acid (2.8 mmol) and N-hydroxysulfosuccinimide (2.0 mmol) in 10 mL of dry DMF.

-

Coupling Agent Addition: Cool the mixture in an ice bath. Add dicyclohexylcarbodiimide (2.8 mmol) to the stirred solution. Causality Note: DCC is a powerful dehydrating agent that facilitates the formation of the ester bond between the carboxylic acid and the N-hydroxysuccinimide. Performing this step on ice helps to control the reaction rate and minimize side reactions.

-

Reaction Progression: Allow the mixture to react on ice for 2 hours, then let it warm to room temperature and stir overnight. Self-Validation: The formation of a white precipitate (dicyclohexylurea, a byproduct of the DCC coupling) is a visual indicator of reaction progression.

-

Workup and Purification: After the reaction is complete, the dicyclohexylurea precipitate is removed by filtration. The solvent (DMF) is then removed under reduced pressure. The crude product is purified using silica gel chromatography to yield the final NHSF linker.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Drug Development and Bioconjugation

The unique stability-reactivity profile of SuFEx linkers makes them exceptionally well-suited for biological applications, particularly in the construction of Antibody-Drug Conjugates (ADCs).[16]

SuFEx Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[17][18] The linker connecting the antibody and payload is critical to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and ultimately its therapeutic window.[19][][21]

Advantages of SuFEx-based Linkers in ADCs:

-

Exceptional Stability: The sulfonamide or sulfate bond formed via SuFEx is highly stable in plasma, preventing premature payload release that can lead to off-target toxicity.[7][21] This contrasts with some traditional linkers, like those based on maleimide chemistry, which can be susceptible to cleavage in circulation.[21]

-

Versatile Conjugation: SuFEx chemistry allows for conjugation to various amino acid residues. While initial work focused on lysine, methods have been developed for highly selective modification of tyrosine and other nucleophilic residues like histidine and serine.[7][9][15][22] This expands the toolkit for creating site-specific ADCs with a defined drug-to-antibody ratio (DAR).

-

Novel Release Mechanisms: Researchers have designed innovative SuFEx-based linkers, such as the Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) motif, which acts as a self-immolative linker.[16] Another approach uses sulfatase-cleavable linkers, which are designed to be stable in plasma but are cleaved by lysosomal sulfatase enzymes inside the target cell to release the payload.[17][23][24][25]

Comparative Analysis of Linker Chemistries

| Linker Chemistry | Target Residue(s) | Bond Formed | Key Advantages | Key Considerations |

| SuFEx | Tyr, Lys, His, Ser[7][15] | Sulfonamide, Sulfate | Exceptional plasma stability, high orthogonality, versatile targeting.[5][7] | May require specific catalysts or conditions for activation.[8] |

| Maleimide | Cysteine (thiol) | Thioether | Fast, efficient reaction at neutral pH. | Susceptible to retro-Michael reaction (bond cleavage), potential for off-target reactions.[21] |

| NHS Ester | Lysine (amine) | Amide | Well-established, simple chemistry. | Can lead to heterogeneous products due to multiple surface lysines; amide bond can be susceptible to hydrolysis.[15] |

| Disulfide | Cysteine (thiol) | Disulfide | Reductively cleavable in the intracellular environment.[21] | Can undergo exchange with circulating thiols (e.g., albumin), leading to premature drug release.[21] |

A Practical Workflow: SuFEx-Mediated Protein Modification

This section outlines a generalized workflow for conjugating a SuFEx linker to a protein, focusing on tyrosine modification.

Caption: Experimental Workflow for SuFEx Bioconjugation.

Detailed Protocol Insights

-

Step 1 (Protein Preparation): The choice of buffer is critical. While SuFEx is robust, maintaining a slightly alkaline pH (7.4-8.5) facilitates the deprotonation of tyrosine's phenolic hydroxyl group, making it a better nucleophile. Ensure no primary amine-containing buffers (like Tris) are used during the reaction itself, as they will compete for the linker.

-

Step 3 (Conjugation): The molar excess of the linker must be optimized. A higher excess drives the reaction to completion but can increase the risk of off-target modification and aggregation. The reaction should be monitored over time by taking aliquots and analyzing them by LC-MS to determine the optimal reaction time.

-

Step 4 (Purification): Size Exclusion Chromatography (SEC) is the gold standard for removing small-molecule reagents from the much larger protein conjugate. Tangential Flow Filtration (TFF) is a scalable alternative for larger preparations.

-

Step 5 (Characterization): Mass spectrometry is non-negotiable for confirming covalent modification. An increase in the protein's mass corresponding to the mass of the attached linker(s) provides definitive proof of conjugation. Hydrophobic Interaction Chromatography (HIC) can often resolve species with different numbers of attached linkers, allowing for accurate DAR determination.

Future Outlook

SuFEx chemistry is far from a mature field; it is a burgeoning area of active research. Future developments are likely to focus on:

-

New SuFEx Hubs: The development of novel S(VI)-F connectors will expand the geometric and chemical diversity of molecules that can be assembled.[26][27][28]

-

Catalyst Development: Fine-tuning catalysts will enable even faster reactions under more benign conditions, potentially allowing for in vivo SuFEx applications.[2][8]

-

Expanded Biological Targets: While protein modification is a primary focus, the application of SuFEx to label other biomolecules like polysaccharides and nucleic acids is a promising frontier.[14][29]

-

Materials Science: The incredible stability of the linkages formed by SuFEx makes it an ideal tool for creating novel polymers and smart materials with unprecedented durability and function.[1][14]

SuFEx is more than just another reaction; it is a powerful platform for innovation. Its combination of rock-solid stability and triggerable reactivity provides a unique solution to long-standing challenges in drug development, chemical biology, and materials science, opening a "new, emergent phenomenon" for molecular creation.[1]

References

- Scripps Research Institute chemists uncover powerful new click chemistry reactivity. (2014, August 14). Scripps Research Institute.

- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. (2025, May 23). BLDpharm.

- Sulfur fluoride exchange. (2023, August 3). PMC.

- Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. (2025, July 11).

- Accelerated SuFEx Click Chemistry for Modular Synthesis.

- Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.

- Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification of Alkenes. (2025, September 4). ChemRxiv.

- Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. (2025, August 1). Scribd.

- Sulfur Fluoride Exchange (SuFEx). Monash University.

- Click Chemistry. Sharpless Lab, The Scripps Research Institute.

- Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.

- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020, June 1). UC San Diego Health.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).

- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

- Sulfatase-cleavable linkers for antibody-drug conjug

- Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry.

- a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click...

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018, February 28). PubMed - NIH.

- Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulf

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer.

- The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjug

- SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023, July 10).

- Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science.

- Sulfatase-cleavable linkers for antibody-drug conjugates. (2020, January 27). RSC Publishing.

- Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.

- Construction of chiral sulfonimidoyl fluorides by using a bifunctional S(VI) reagent.

- Advances in the construction of diverse SuFEx linkers. (2023, April 29).

- Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. (2018, October 15). PNAS.

- Advances in the construction of diverse SuFEx linkers. PMC.

- The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC.

- Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. (2021, January 27). MDPI.

- Linker Technologies in ADCs: How They Impact Efficacy & Stability.

- Drug-Linker Conjug

- (PDF) Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (2020, January 27).

- ADC Linker Technologies: Impact on Stability & Efficacy. (2025, October 24). BOC Sciences.

- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers.

Sources

- 1. Scripps Research Institute chemists uncover powerful new click chemistry reactivity | EurekAlert! [eurekalert.org]

- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 4. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 8. repository.cshl.edu [repository.cshl.edu]

- 9. pr.ibs.re.kr [pr.ibs.re.kr]

- 10. scribd.com [scribd.com]

- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 12. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. pnas.org [pnas.org]

- 16. Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]

- 24. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of Toluene-2,4-disulfonyl Fluoride via Halogen Exchange from Toluene-2,4-disulfonyl Chloride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Toluene-2,4-disulfonyl fluoride from its corresponding dichloride precursor. The protocol is centered around a robust and scalable halogen exchange (HALEX) reaction, a cornerstone transformation in modern medicinal and synthetic chemistry. This guide elucidates the underlying chemical principles, furnishes a step-by-step experimental procedure, and offers practical insights into process optimization and troubleshooting. The significance of sulfonyl fluorides as versatile building blocks in drug discovery, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, underscores the importance of reliable and efficient synthetic routes.[1][2]

Introduction: The Ascendancy of Sulfonyl Fluorides in Chemical Synthesis

Sulfonyl fluorides have emerged as a privileged class of electrophiles, distinguished by their unique balance of reactivity and stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis while retaining sufficient reactivity for selective transformations.[3] This characteristic has propelled their use as covalent warheads in targeted protein inhibitors and as versatile connectors in the construction of complex molecular architectures. The advent of SuFEx click chemistry, pioneered by Sharpless and coworkers, has further cemented the role of sulfonyl fluorides as indispensable tools for molecular assembly.[1]

The conversion of readily available sulfonyl chlorides to their fluoride analogues represents the most conventional and direct route to this important functional group.[1][3][4] This application note details a highly efficient and operationally simple protocol for this transformation, specifically focusing on the synthesis of Toluene-2,4-disulfonyl fluoride.

Mechanistic Rationale: The Halogen Exchange (HALEX) Reaction

The core of this protocol is the nucleophilic substitution of the chloride atoms in Toluene-2,4-disulfonyl chloride with fluoride ions. This process, known as a halogen exchange or HALEX reaction, is typically facilitated by an inorganic fluoride salt, with potassium fluoride (KF) being a common and cost-effective choice.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur center of the sulfonyl chloride group. The departure of the chloride leaving group is driven by the formation of a stronger sulfur-fluorine bond. The efficiency of this exchange is influenced by several factors, including the solubility of the fluoride source, the nature of the solvent, and the reaction temperature.

Recent advancements have demonstrated that a biphasic mixture of acetone and water can significantly accelerate this transformation, providing high yields under mild conditions.[5] Water is believed to play a crucial role in solvating the potassium fluoride, thereby increasing the effective concentration of the nucleophilic fluoride ion in the organic phase where the sulfonyl chloride resides.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methodologies for the direct chloride/fluoride exchange on sulfonyl chlorides.[1][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Toluene-2,4-disulfonyl chloride | ≥98% | Commercially Available | Should be handled in a fume hood. |

| Potassium Fluoride (KF) | Anhydrous, Spray-dried | Commercially Available | Ensure it is finely powdered to maximize surface area. |

| Acetone | ACS Grade or higher | Commercially Available | |

| Deionized Water | In-house | ||

| Dichloromethane (DCM) | ACS Grade or higher | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Heating mantle or oil bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of Toluene-2,4-disulfonyl fluoride.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Toluene-2,4-disulfonyl chloride (1.0 eq.). Dissolve the starting material in acetone (e.g., 5 mL per gram of sulfonyl chloride).

-

Addition of Fluoride Source: In a separate container, prepare a solution of potassium fluoride (4.0 eq. per sulfonyl chloride group, so 8.0 eq. total for the disulfonyl chloride) in deionized water (e.g., 2.5 mL per gram of KF). Add the aqueous KF solution to the stirred solution of the sulfonyl chloride in acetone. The mixture will be biphasic.

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is approximately 56°C, so an oil bath temperature of 60-65°C is recommended).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[5]

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Extraction: To the remaining aqueous slurry, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (e.g., 3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Toluene-2,4-disulfonyl fluoride.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Summary of Key Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale / Troubleshooting |

| Stoichiometry of KF | 4.0 equivalents per -SO₂Cl group | A significant excess of KF is required to drive the reaction to completion. Incomplete conversion may be observed with lower equivalents. |

| Solvent System | Acetone/Water | This biphasic system has been shown to be highly effective.[5] Acetone solubilizes the organic starting material, while water aids in dissolving the KF. |

| Temperature | Reflux (~60-65 °C) | Gentle heating accelerates the rate of reaction without promoting significant side reactions. |

| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS to determine the endpoint. Prolonged reaction times are generally not necessary. |

| Workup | Aqueous extraction | Essential for removing the potassium chloride byproduct and excess potassium fluoride. |

Troubleshooting Common Issues:

-

Incomplete Reaction:

-

Cause: Insufficient KF, poor quality KF (not anhydrous), or insufficient reaction time.

-

Solution: Use freshly opened, anhydrous, finely powdered KF. Ensure adequate stoichiometry and monitor the reaction until the starting material is consumed.

-

-

Low Yield:

-

Cause: Hydrolysis of the sulfonyl chloride starting material or the sulfonyl fluoride product. Inefficient extraction.

-

Solution: Minimize the amount of water to what is necessary to dissolve the KF.[5] Ensure thorough extraction during workup. While sulfonyl fluorides are more stable than chlorides, prolonged exposure to aqueous conditions, especially at elevated temperatures, should be avoided.

-

-

Product Contamination:

-

Cause: Residual starting material or byproducts.

-

Solution: Effective purification by column chromatography or recrystallization is crucial for obtaining a high-purity product.

-

Safety and Handling Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][7]

-

Toluene-2,4-disulfonyl chloride: This compound is corrosive and moisture-sensitive.[8] It will react with water to produce hydrochloric acid. Handle in a dry environment and avoid inhalation of dust or vapors.

-

Hydrogen Fluoride (HF) Hazard: Although the protocol uses a stable fluoride salt (KF), there is a potential for the formation of hydrogen fluoride (HF) if acidic conditions are encountered, particularly during workup. HF is extremely toxic and corrosive, causing severe burns that may not be immediately painful.[6][9][10][11]

-

Mitigation: Ensure the reaction and workup conditions remain neutral or slightly basic. Never add strong acid to the reaction mixture or the aqueous waste.

-

Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, should be readily available in any laboratory where fluoride reagents are handled.[6] All personnel must be trained in its use.[10]

-

Conclusion

The conversion of Toluene-2,4-disulfonyl chloride to Toluene-2,4-disulfonyl fluoride via halogen exchange with potassium fluoride is a reliable and efficient transformation. The protocol presented herein, utilizing a mild and scalable acetone/water solvent system, provides a practical and accessible route to this valuable synthetic intermediate. Adherence to the procedural details and safety precautions outlined in this guide will enable researchers to confidently and safely incorporate this important building block into their synthetic programs.

References

-

Bare, G. A. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

-

Li, Z., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

-

Matalon, E., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Chen, L., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

-

Wang, H., & Meng, T. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3249-3261. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

-

Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(2), 187-190. [Link]

-

Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15461–15465. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydrogen fluoride. [Link]

-

Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(10), 4073-4077. [Link]

-

University of Toronto, Environmental Health & Safety. (n.d.). Hydrogen Fluoride Protocol. [Link]

-

Waldmann, H., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 22(15), 5899–5903. [Link]

-

Cornella, J., et al. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds. Angewandte Chemie International Edition, 60(2), 943-949. [Link]

-

Cornella, J., et al. (2020). A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds. Angewandte Chemie, 133(2), 953-959. [Link]

-

Pfizer Global Research and Development. (2021). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 12(34), 11449–11455. [Link]

-

University of California, Berkeley, Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

Air Liquide Singapore. (n.d.). Safety Data Sheet: Hydrogen fluoride. [Link]

-

Organic Syntheses Procedure. (n.d.). p. 943. [Link]

-

Cornella, J., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 143(44), 18436–18442. [Link]

-

ResearchGate. (n.d.). Substrate scope for aryl sulfonyl fluoride synthesis. [a] Reaction conditions. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrofluoric acid. [Link]

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

- Google Patents. (n.d.). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. Sulfur fluoride exchange with carbon pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. sg.airliquide.com [sg.airliquide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemos.de [chemos.de]

- 10. ehs.utoronto.ca [ehs.utoronto.ca]

- 11. carlroth.com [carlroth.com]

Application Notes and Protocols for Step-Growth Polymerization using Toluene-2,4-disulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Reactivity of Toluene-2,4-disulfonyl Fluoride in Advanced Polymer Synthesis

The field of polymer chemistry is in a perpetual state of innovation, driven by the demand for materials with precisely tailored properties for advanced applications, ranging from high-performance engineering plastics to sophisticated drug delivery systems. Step-growth polymerization, a cornerstone of polymer synthesis, offers a versatile platform for creating a diverse array of macromolecules.[1] Within this class of reactions, the use of sulfonyl fluoride-based monomers has gained significant traction, largely propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[2] Sulfonyl fluorides exhibit a unique combination of stability and tunable reactivity, making them ideal candidates for the synthesis of polysulfonamides and polysulfonates.[3]

This application note provides a comprehensive guide to the use of Toluene-2,4-disulfonyl fluoride as a monomer in step-growth polymerization. While the broader class of aromatic disulfonyl chlorides and fluorides has been explored for polymer synthesis, detailed protocols specifically employing this readily available and rigid aromatic monomer are less commonly documented. By leveraging the principles of SuFEx chemistry, toluene-2,4-disulfonyl fluoride can be reacted with a variety of nucleophilic co-monomers, such as diamines and diols, to generate high-performance aromatic polymers.

This document will delve into the mechanistic underpinnings of this polymerization, provide detailed experimental protocols for both solution and interfacial polymerization techniques, outline key characterization methods for the resulting polymers, and discuss potential applications for these materials. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in your research endeavors.

I. The Chemistry of Toluene-2,4-disulfonyl Fluoride in Step-Growth Polymerization

A. The Monomer: Toluene-2,4-disulfonyl Fluoride

Toluene-2,4-disulfonyl fluoride is an aromatic compound containing two sulfonyl fluoride (-SO₂F) functional groups attached to a toluene backbone. The sulfonyl fluoride group is a key enabler of this polymerization chemistry. Compared to the more traditional sulfonyl chlorides, sulfonyl fluorides offer enhanced stability towards hydrolysis and a more controlled reactivity profile.[2][3] This stability allows for easier handling and purification of the monomer and enables polymerization under a wider range of conditions. The reactivity of the S-F bond can be "activated" under specific conditions, often with a base or a catalyst, to undergo nucleophilic substitution with amines or alcohols, forming sulfonamide or sulfonate linkages, respectively.[3]

The rigid aromatic structure of the toluene-2,4-disulfonyl fluoride monomer is expected to impart high thermal stability and mechanical strength to the resulting polymers. The dissymmetry of the 2,4-substitution pattern may also influence the polymer's solubility and morphology.

B. Polymerization Mechanism: A SuFEx-Mediated Step-Growth Process

The polymerization of toluene-2,4-disulfonyl fluoride with difunctional nucleophiles (e.g., diamines or diols) proceeds via a step-growth mechanism, where the polymer chain grows by sequential reactions between the functional groups of the monomers. This process is a prime example of SuFEx click chemistry. The fundamental reaction involves the nucleophilic attack of the amine or alcohol on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate bond.

The reaction is typically facilitated by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The choice of base and solvent is critical to achieving high molecular weight polymers.

Figure 1: General mechanism for the formation of a polysulfonamide from toluene-2,4-disulfonyl fluoride and a diamine.

II. Experimental Protocols

Safety First: Toluene-2,4-disulfonyl fluoride and its related compounds can be corrosive and harmful. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[4]

A. Protocol 1: Solution Polycondensation for the Synthesis of Aromatic Polysulfonamides

This protocol is adapted from established procedures for the synthesis of aromatic polysulfonamides and is suitable for producing high-molecular-weight polymers with good thermal stability.

1. Materials and Reagents:

-

Toluene-2,4-disulfonyl fluoride (Monomer A)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine) (Monomer B)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (solvent)

-

Anhydrous pyridine or triethylamine (acid scavenger/base)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas for inert atmosphere

2. Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

Syringes for liquid transfer.

-

Beakers, Buchner funnel, and filter paper.

-

Vacuum oven.

3. Step-by-Step Procedure:

-

Monomer Dissolution: In the three-necked flask under an inert atmosphere, dissolve an equimolar amount of the aromatic diamine (Monomer B) in the anhydrous solvent (DMAc or NMP). The concentration should be around 10-20% (w/v) to maintain a manageable viscosity.

-

Addition of Base: Add a slight excess (1.05-1.1 equivalents) of the anhydrous base (e.g., pyridine) to the solution and stir until fully dissolved.

-

Monomer A Addition: Slowly add an equimolar amount of toluene-2,4-disulfonyl fluoride (Monomer A) to the stirred solution at room temperature. The addition can be done as a solid or as a solution in a small amount of the anhydrous solvent.

-

Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The progress of the polymerization is indicated by a noticeable increase in viscosity. The reaction time can range from 4 to 24 hours.

-

Precipitation: After the desired reaction time, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.

-

Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any residual solvent, base, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

4. Expected Outcome:

A fibrous or powdered, off-white to pale yellow solid polymer. The molecular weight and properties will depend on the specific diamine used and the reaction conditions.

B. Protocol 2: Interfacial Polymerization for Polysulfonamides

Interfacial polymerization is a rapid and effective method for producing high-molecular-weight polymers at the interface of two immiscible liquids.[5][6] This technique is particularly useful when the monomers are soluble in different, immiscible solvents.

1. Materials and Reagents:

-

Toluene-2,4-disulfonyl fluoride (Monomer A)

-

Aliphatic or aromatic diamine (e.g., hexamethylenediamine, m-phenylenediamine) (Monomer B)

-

An organic solvent immiscible with water (e.g., dichloromethane, chloroform, or toluene)

-

Deionized water

-

An acid acceptor (e.g., sodium hydroxide, sodium carbonate)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Methanol or acetone (for washing)

2. Equipment:

-

High-speed blender or homogenizer.

-

Beakers.

-

Separatory funnel.

-

Buchner funnel and filter paper.

-

Vacuum oven.

3. Step-by-Step Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (Monomer B) and the acid acceptor (e.g., sodium hydroxide). The concentration of the diamine is typically in the range of 0.1-0.5 M. If a phase-transfer catalyst is used, it should be added to this phase.

-

Organic Phase Preparation: Prepare an organic solution of toluene-2,4-disulfonyl fluoride (Monomer A) in a water-immiscible solvent like dichloromethane. The concentration of Monomer A should be similar to that of Monomer B.

-

Polymerization: In a high-speed blender, add the aqueous phase. While stirring vigorously, rapidly add the organic phase. Polymerization will occur almost instantaneously at the interface between the two phases. Continue stirring for 5-10 minutes to ensure complete reaction.

-

Isolation and Purification: Stop the stirring and pour the mixture into a beaker. Allow the two phases to separate. The polymer will be present as a solid precipitate. Decant the majority of the liquid phases.

-

Washing: Transfer the polymer to a beaker and wash it thoroughly with water and then with a solvent like methanol or acetone to remove unreacted monomers and byproducts.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Figure 2: Workflow for Interfacial Polymerization of Toluene-2,4-disulfonyl Fluoride.

III. Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

| Technique | Parameter Measured | Expected Results & Interpretation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Appearance of characteristic peaks for sulfonamide (N-H and S=O stretching) and disappearance of sulfonyl fluoride peaks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Polymer structure and purity | Confirmation of the polymer repeat unit structure. ¹⁹F NMR is particularly useful to confirm the absence of -SO₂F end groups. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the average chain length and the distribution of chain lengths. A higher molecular weight generally indicates a more successful polymerization. |

| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature of the polymer. Aromatic polysulfonamides are expected to exhibit high thermal stability, often with decomposition temperatures above 300°C.[7] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) | Provides insights into the amorphous or crystalline nature of the polymer and its thermal transitions. A high Tg is indicative of a rigid polymer backbone.[7] |

IV. Applications and Future Directions

Polymers derived from toluene-2,4-disulfonyl fluoride, namely aromatic polysulfonamides and polysulfonates, are anticipated to possess a unique combination of properties that make them attractive for a variety of high-performance applications:

-

High-Performance Fibers and Films: The rigidity and thermal stability of the aromatic backbone suggest their potential use in applications requiring high mechanical strength and resistance to high temperatures.

-

Membranes for Separations: The sulfonamide linkages can provide specific interactions that may be beneficial for gas separation or liquid filtration membranes.

-

Advanced Coatings and Adhesives: The strong intermolecular forces and thermal stability could lead to the development of durable coatings and adhesives for demanding environments.

-

Drug Delivery Matrices: While aromatic polysulfonamides are generally very stable, the introduction of specific co-monomers could allow for the design of biodegradable or stimuli-responsive polymers for controlled drug release applications.

The versatility of the sulfonyl fluoride group also opens up avenues for post-polymerization modification, allowing for the introduction of various functional groups to further tailor the polymer properties for specific applications.

V. Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |